![molecular formula C11H8ClFO3S B13282834 [5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride](/img/structure/B13282834.png)
[5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride
Description
[5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring a furan ring substituted with a 4-fluorophenyl group at the 5-position. This compound is characterized by its reactive sulfonyl chloride moiety, which makes it a valuable intermediate in organic synthesis, particularly for introducing sulfonate groups into target molecules. Its molecular formula is C₁₁H₈ClFO₃S, with a CAS Registry Number 103360-04-9 and a melting point range of 61–63°C .
Properties
Molecular Formula |
C11H8ClFO3S |
---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C11H8ClFO3S/c12-17(14,15)7-10-5-6-11(16-10)8-1-3-9(13)4-2-8/h1-6H,7H2 |
InChI Key |
NEXWTVFIEUKICX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CS(=O)(=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Synthesis
Step 1: Synthesis of 5-(4-Fluorophenyl)furan-2-carbaldehyde
- Reagents : Furan-2,5-dicarbaldehyde, (4-fluorophenyl)magnesium bromide, tetrahydrofuran (THF).
- Procedure : Dissolve furan-2,5-dicarbaldehyde in THF under an ice-water bath. Add (4-fluorophenyl)magnesium bromide dropwise under a nitrogen atmosphere. Stir for 30 minutes at room temperature. Quench with saturated ammonium chloride solution and extract with ethyl acetate. Purify by column chromatography.
Step 2: Reduction to Alcohol
- Reagents : Sodium borohydride (NaBH4), ethanol.
- Procedure : Dissolve the aldehyde in ethanol and add NaBH4. Stir at room temperature until the reaction is complete. Filter and wash with ethanol.
Step 3: Formation of Methanesulfonyl Chloride
- Reagents : Methanesulfonyl chloride, triethylamine (Et3N), dichloromethane.
- Procedure : Dissolve the alcohol in dichloromethane and add Et3N followed by methanesulfonyl chloride. Stir at room temperature until the reaction is complete. Wash with water and dry over anhydrous sodium sulfate.
Analysis and Characterization
Characterization of this compound would involve various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure by analyzing proton and carbon signals.
- Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy : To identify functional groups.
Chemical Reactions Analysis
[5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying biological molecules for research purposes .
Comparison with Similar Compounds
[5-(2-Methylcyclopropyl)furan-2-yl]methanesulfonyl Chloride
This structural analog (CAS 2228946-58-3 ) replaces the 4-fluorophenyl group with a 2-methylcyclopropyl substituent . Key differences include:
- Reactivity : Electron-withdrawing fluorine atoms in the para-isomer may enhance electrophilicity at the sulfonyl chloride group, increasing its reactivity in nucleophilic substitutions.
Thiazole-Based Sulfonyl Chlorides
For instance, thiazole derivatives with 4-fluorophenyl groups exhibit antifungal (MIC = 250 µg/mL) and anticancer (IC₅₀ = 125 µg/mL) activities .
Biological Activity
[5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with methanesulfonyl chloride in the presence of a suitable catalyst. The introduction of the 4-fluorophenyl group enhances the compound's biological activity by influencing its electronic properties and steric hindrance.
Antimicrobial Activity
Research indicates that compounds containing furan rings exhibit notable antimicrobial properties. For instance, studies have shown that furan derivatives can selectively inhibit microbial growth and modify enzyme activity, suggesting their potential as antimicrobial agents against various pathogens, including multi-drug resistant strains .
Table 1: Antimicrobial Activity of Furan Derivatives
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 20 |
Another furan derivative | E. coli | 40 |
Reference drug (Ceftriaxone) | S. aureus | 0.1 |
Anti-inflammatory Effects
Furan derivatives have also been studied for their anti-inflammatory activities. The mechanisms involve modulation of signaling pathways such as MAPK and PPAR-γ, which play critical roles in inflammatory responses . The ability of these compounds to regulate immune responses positions them as potential therapeutic agents for inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various furan derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Structure-Activity Relationship (SAR) : Research into the SAR of furan derivatives revealed that modifications to the furan ring and substituents significantly affect biological activity. For example, the presence of electron-withdrawing groups like fluorine enhances antimicrobial potency by increasing lipophilicity and facilitating membrane penetration .
Q & A
Basic: What are the recommended synthetic pathways for [5-(4-fluorophenyl)furan-2-yl]methanesulfonyl chloride, and how can reaction efficiency be optimized?
Methodological Answer:
A plausible synthesis involves functionalizing the furan ring with a 4-fluorophenyl group, followed by sulfonylation. For example:
Furan Functionalization: React 2-furanmethanol with 4-fluorophenylboronic acid via Suzuki coupling to introduce the aryl group .
Sulfonylation: Treat the intermediate with methanesulfonyl chloride (MsCl) under anhydrous conditions (e.g., dichloromethane, 0–5°C) to install the sulfonyl chloride group. Catalytic bases like pyridine may enhance reaction efficiency .
Optimization Tips:
- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of sulfonyl chloride.
- Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Combine multiple analytical techniques:
- NMR Spectroscopy: Confirm the presence of the fluorophenyl group (¹⁹F NMR: δ ~-115 ppm) and furan protons (¹H NMR: δ 6.3–7.5 ppm) .
- HPLC-MS: Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₈ClFO₃S) and purity (>95%) .
- X-ray Crystallography: Use SHELXL for refinement to resolve stereochemical ambiguities (e.g., furan ring planarity) .
Basic: What safety protocols are critical when handling this sulfonyl chloride?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Emergency Measures: In case of skin contact, rinse immediately with water for 15+ minutes; seek medical attention if irritation persists .
- Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent decomposition .
Advanced: How does the electron-withdrawing 4-fluorophenyl group influence the reactivity of the sulfonyl chloride moiety?
Methodological Answer:
The 4-fluorophenyl group enhances electrophilicity of the sulfonyl chloride via resonance and inductive effects, facilitating nucleophilic substitution (e.g., with amines or alcohols).
Experimental Design:
- Compare reaction rates with non-fluorinated analogs (e.g., phenyl-substituted derivatives) using kinetic studies (UV-Vis or ¹H NMR).
- Computational analysis (DFT) can quantify electron density differences at the sulfur center .
Advanced: How can researchers address discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
Discrepancies may arise from:
- Purity Variations: Recrystallize from ethyl acetate/hexane (1:3) and verify via DSC for sharp melting points (e.g., 61–63°C for pure samples) .
- Stereochemical Isomerism: Use chiral HPLC or vibrational circular dichroism (VCD) to detect enantiomeric impurities .
Case Study: Conflicting mp values (55–63°C) in suggest batch-dependent purity; orthogonal methods (HPLC + elemental analysis) resolve this .
Advanced: What strategies are effective for derivatizing this compound into bioactive probes?
Methodological Answer:
- Amide Formation: React with primary amines (e.g., aniline derivatives) in THF at RT to generate sulfonamides for antimicrobial testing .
- Click Chemistry: Incorporate azide-functionalized substituents for Cu-catalyzed cycloaddition with alkynes, enabling targeted drug delivery studies .
Biological Validation: - Screen derivatives against Candida spp. (broth microdilution assay) .
- Assess cytotoxicity via MTT assay on MCF-7 cells .
Advanced: How does hydrolysis of this compound impact environmental safety, and what disposal methods are recommended?
Methodological Answer:
- Hydrolysis Products: Slow hydrolysis releases HCl and sulfonic acid derivatives, which are harmful to aquatic life (BCF = 1.9; low bioconcentration) .
- Disposal Protocol: Neutralize with dilute NaOH, adsorb onto activated carbon, and incinerate in a certified hazardous waste facility .
Advanced: What computational tools can predict the compound’s interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.